Sodium 1-Propanesulfonate
Description
Structure
2D Structure
Properties
CAS No. |
14533-63-2 |
|---|---|
Molecular Formula |
C3H8NaO3S |
Molecular Weight |
147.15 g/mol |
IUPAC Name |
sodium;propane-1-sulfonate |
InChI |
InChI=1S/C3H8O3S.Na/c1-2-3-7(4,5)6;/h2-3H2,1H3,(H,4,5,6); |
InChI Key |
MQVMJSWYKLYFIG-UHFFFAOYSA-N |
SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CCCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCS(=O)(=O)O.[Na] |
Other CAS No. |
14533-63-2 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Sodium 1 Propanesulfonate
Direct Synthesis Routes for Sodium 1-Propanesulfonate (B8565668)
The direct synthesis of sodium 1-propanesulfonate can be achieved through several chemical reactions, most notably through nucleophilic substitution reactions involving propyl halides and sulfite (B76179) salts, or the oxidation of propane-based sulfur compounds.
Reaction Pathways and Reaction Kinetics Analysis
The most common pathway for synthesizing sodium alkyl sulfonates is a variation of the Strecker reaction, which involves the reaction of an alkyl halide with a sulfite salt. In the case of this compound, this typically involves the reaction of 1-bromopropane (B46711) or 1-chloropropane (B146392) with sodium sulfite. orgsyn.orgasianpubs.org The reaction proceeds via an SN2 mechanism, where the sulfite anion acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion.
Another documented route is the oxidation of 1-propanethiol. This process can be carried out in a pressure reactor using air as the oxidant in the presence of a catalyst. chemicalbook.com The reaction involves the oxidation of the thiol group to a sulfonic acid, which is then neutralized to its sodium salt.
A related synthesis involves the addition of sodium bisulfite to allyl alcohol, which yields sodium 3-hydroxy-1-propanesulfonate. chemicalbook.comwikipedia.org While this produces a hydroxyl derivative, it is a fundamental reaction in the formation of related C3 sulfonates and the precursor to 1,3-propane sultone. chemicalbook.com
The kinetics of these reactions are influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. For the Strecker reaction, the rate is typically first order with respect to both the alkyl halide and the sulfite ion.
Optimization of Synthesis Parameters
Optimizing the synthesis of this compound is crucial for industrial-scale production to ensure high yield and purity. Key parameters that are manipulated include the choice of catalyst, reactant molar ratios, temperature, and pressure.
For the Strecker synthesis of sodium sulfonates from haloalkanes, the use of a copper catalyst has been shown to be effective, leading to yields as high as 81% for related compounds. asianpubs.org The optimization of reaction conditions is vital to making the route competitive for large-scale production. asianpubs.org Specific molar ratios have also been defined in patent literature to optimize the synthesis of ion pair chromatography reagents, which include this compound. google.comgoogle.com
In the synthesis of 1-propanesulfonic acid via the oxidation of n-propanethiol, specific temperature and pressure conditions have been established to achieve a satisfactory yield. The reaction is typically conducted at elevated temperatures and pressures to facilitate the oxidation process. chemicalbook.com
| Synthesis Route | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure (psig) | Yield | Reference |
| Oxidation | n-Propanethiol, Air | Dimethyl sulfoxide, Hydrogen iodide, Water | 110 | ~150 | 47% | chemicalbook.com |
| Strecker Reaction | Dichloroethane, Sodium sulfite | Copper | Optimized | Atmospheric | 81% (for chloroethyl sulfonate) | asianpubs.org |
| Strecker Reaction | 1-Propyl bromide, Sodium sulfite | Not specified | Not specified | Not specified | Not specified | google.com |
Synthesis of Advanced Derivatives of this compound
The derivatization of the propanesulfonate backbone allows for the creation of a wide array of functionalized molecules with specific properties for various applications. Key intermediates include mercapto- and epoxy-derivatives, as well as polymeric structures modified with sulfonate groups.
Mercapto-1-Propanesulfonate Synthesis
Sodium 3-mercapto-1-propanesulfonate (B1229880) (DMPS) is a significant derivative used as a chelating agent. nih.gov Its synthesis is commonly achieved through the ring-opening of 1,3-propane sultone with a sulfur nucleophile. A high-purity method involves first preparing sodium hydrosulfide (B80085) (NaSH) by reacting sodium methoxide (B1231860) with hydrogen sulfide (B99878) in an organic solvent. The resulting high-purity NaSH then reacts with 1,3-propane sultone. This method avoids the low purity and yield issues associated with using commercial sodium hydrosulfide in aqueous solutions. The reaction with 1,3-propane sultone is typically initiated at a lower temperature and then warmed to ensure completion.
Another approach involves the reaction of allyl bromide with sodium sulfite, followed by bromination and subsequent reaction with sodium sulfide in an acidic medium to form the dithiol.
| Starting Materials | Key Reagents | Temperature (°C) | Yield | Purity | Reference |
| 1,3-Propane sultone, Sodium methoxide, Hydrogen sulfide | Organic solvent (e.g., methanol) | 10-40, then 50-60 | ≥90% | ≥95% | google.com |
| Allyl bromide, Sodium sulfite | Bromine, Sodium sulfide, HCl | Not specified | Not specified | Not specified |
Epoxypropane Sulfonate Intermediate Formation
Sodium 2,3-epoxypropane-1-sulfonate is a valuable intermediate containing both a reactive epoxy group and a hydrophilic sulfonate group. This structure allows it to react with nucleophiles, such as the hydroxyl groups in polymers, through ring-opening of the epoxide. google.com
The synthesis of this intermediate can be achieved by the ring-closure of sodium 3-chloro-2-hydroxypropanesulfonate in an alkaline solution. This precursor is prepared by the reaction of epichlorohydrin (B41342) with sodium bisulfite. The process involves careful control of temperature to prevent unwanted polymerization of the epoxy ring. The resulting sodium 2,3-epoxypropane-1-sulfonate can then be used to synthesize other derivatives, such as alkyl polyglycoside hydroxypropyl sodium sulfonate. google.com
Sulfonated Chitin (B13524) Derivatives Synthesis using 1,3-Propanesulfonate
Chitin, a naturally occurring polysaccharide, can be chemically modified to enhance its properties, such as water solubility. Sulfonation is a key modification strategy. Water-soluble sulfonated chitin derivatives can be prepared by reacting chitin with 1,3-propane sultone. chemicalbook.comatamanchemicals.com This reaction introduces sulfopropyl groups onto the chitin backbone, which disrupts the strong intermolecular hydrogen bonds, thereby increasing its solubility in water. chemicalbook.com
The synthesis is often a multi-step process that may involve initial modifications of the chitin, such as tosylation, azidation, and reduction to introduce amino groups, followed by the sulfonation step with 1,3-propane sultone. chemicalbook.com The degree of substitution with the propane (B168953) sulfonate groups can be controlled by the reaction conditions, and this, in turn, influences the final properties of the derivative. orgsyn.orgchemicalbook.com These sulfonated biopolymers are being explored for various applications due to their enhanced solubility and biological activities. chemicalbook.com
Fatty Acid and Fatty Alcohol Derivatives of Propane Sultone
The reaction of 1,3-propane sultone with fatty acids and fatty alcohols provides a direct route to a class of anionic surfactants with a sulfonate head group. These derivatives are valued for their surface-active properties.
The synthesis typically involves the ring-opening of the propane sultone by a nucleophilic attack from the hydroxyl group of a fatty alcohol or the carboxylate group of a fatty acid. For instance, hydroxysultaines can be synthesized by reacting propane sultone with fatty amines or alkanolamines. iucr.org This reaction opens the sultone ring and incorporates the amine group into the final molecule. iucr.org
One specific method involves the synthesis of fatty alcohol polyoxyethylene ether sulfonates. In this process, a fatty alcohol polyoxyethylene ether is reacted with chloropropene in an allylation step, followed by sulfonation. The propane sultone method for this type of synthesis has been reported to achieve product yields between 80% and 90%. google.com Another approach involves the sulfopropylation of fatty acids, which has been noted for producing compounds with antistatic properties. iucr.orgiucr.org
| Derivative Type | Reactants | Key Features of Synthesis | Reported Yield |
| Hydroxysultaines | Propane sultone, Fatty amine/alkanolamine | Ring-opening of propane sultone by the amine/alkanolamine. iucr.org | - |
| Fatty Alcohol Polyoxyethylene Ether Sulfonate | Fatty alcohol polyoxyethylene ether, Propane sultone | Two-step reaction involving allylation and sulfonation. google.com | 80-90% |
| Sulfopropylated Fatty Acids | Fatty acid, Propane sultone | Nucleophilic attack of the carboxylate on the sultone ring. iucr.org | - |
Acrylamide-Co-3-Allyloxy-2-hydroxy-1-Propanesulfonic Acid Sodium Salt Hydrogel Synthesis
A notable application of propanesulfonate derivatives is in the creation of advanced hydrogel materials. One such example is the copolymerization of acrylamide (B121943) (AAm) with 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS) to form a hydrogel. This synthesis is typically achieved through a free-radical polymerization mechanism in an aqueous solution. scilit.commdpi.com
The process is initiated by a chemical initiator, such as ammonium (B1175870) persulfate (APS), in the presence of a cross-linking agent like N,N'-methylenebis(acrylamide) (MBA). scilit.com Upon heating, the initiator decomposes to produce free radicals, which then attack the double bonds of the AAm and AHPS monomers, initiating the polymerization process. The result is a three-dimensional polymer network that can absorb large amounts of water.
The properties of the resulting hydrogel, particularly its swelling capacity, are highly dependent on the molar ratio of the monomers. Research has shown that increasing the molar ratio of AHPS in the hydrogel structure can significantly enhance the swelling ratio. scilit.commdpi.com
| Monomer Ratio (AAm/AHPS) | Maximum Swelling Ratio (%) | Key Finding |
| 95/5 | - | Increased swelling with higher AHPS content. organic-chemistry.org |
| 90/10 | - | Increased swelling with higher AHPS content. organic-chemistry.org |
| 85/15 | 4353.8 | Optimal ratio for maximum swelling. scilit.commdpi.com |
| 80/20 | - | Swelling ratio begins to decrease. organic-chemistry.org |
Sodium 2-(Acrylamido)-2-methyl-1-propanesulfonate (AMPS) and Copolymers Synthesis
Sodium 2-(acrylamido)-2-methyl-1-propanesulfonate (AMPS), a sulfonated monomer, is a building block for a variety of functional polymers. Its inherent properties, such as high hydrophilicity, thermal stability, and resistance to hydrolysis over a wide pH range, make it a valuable component in copolymer synthesis. researchgate.net
AMPS is often used in its sodium salt form (Na-AMPS) to enhance its water solubility. researchgate.net Copolymers of AMPS are synthesized through various polymerization techniques, including free-radical polymerization and reversible addition-fragmentation chain-transfer (RAFT) polymerization. numberanalytics.com
For instance, copolymers of AMPS and sodium 11-(acrylamido)undecanoate (AaU) have been synthesized as both block and random copolymers. google.comnumberanalytics.com These amphiphilic copolymers have been shown to self-assemble into nanoparticles in aqueous solutions. google.comnumberanalytics.com Furthermore, the copolymerization of AMPS with acrylamide (AAm) is a common strategy to create polymers with enhanced properties for applications such as water treatment and oil recovery. researchgate.net
| Copolymer System | Monomers | Polymerization Method | Key Properties/Applications |
| P(AMPS-co-AaU) | AMPS, Sodium 11-(acrylamido)undecanoate (AaU) | RAFT Polymerization | Self-assembles into nanoparticles, potential antiviral agents. google.comnumberanalytics.com |
| P(AAm-co-AMPS) | Acrylamide (AAm), AMPS | Free-Radical Polymerization | Good salt resistance and thermal stability, used in water treatment and oil recovery. researchgate.net |
| P(DMAEMA-co-AMPS) | N,N-Dimethylaminoethyl methacrylate (B99206) (DMAEMA), AMPS | - | pH-responsive hydrogels. researchgate.net |
Green Chemistry Approaches in Propanesulfonate Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonates to reduce the environmental impact of these processes. Traditional sulfonation methods often involve harsh reagents like fuming sulfuric acid and chlorinated solvents, which generate significant waste. researchgate.netnumberanalytics.com
Modern approaches focus on several key areas of improvement:
Use of Greener Solvents: Water is being explored as a solvent for sulfonation reactions, replacing hazardous organic solvents. mdpi.com This not only improves the safety profile of the reaction but also simplifies product isolation. mdpi.com
Catalysis: The development of efficient catalysts can lead to higher yields and reduced energy consumption. For example, iodine has been used as a catalyst for the ultrasound-assisted synthesis of aryl sulfonates. benthamdirect.com
Alternative Reagents: Researchers are investigating less hazardous sulfonating agents. Thiourea dioxide has been employed as an eco-friendly sulfur dioxide surrogate for the synthesis of sulfonic acids. rsc.org Sodium sulfite, an inexpensive and low-toxicity reagent, has been used for the dehalogenative sulfonation of aryl halides in an aqueous medium without the need for a metal catalyst. rsc.org
Atom Economy: Synthetic routes are being designed to maximize the incorporation of all starting materials into the final product, thus minimizing waste. rsc.org
The adoption of these green chemistry principles is crucial for the sustainable production of this compound and its derivatives, aligning chemical manufacturing with environmental stewardship.
Advanced Spectroscopic and Structural Characterization of Sodium 1 Propanesulfonate
Vibrational Spectroscopy Applications
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Infrared (FTIR) spectroscopy of Sodium 1-Propanesulfonate (B8565668) reveals characteristic absorption bands corresponding to its constituent functional groups. The spectrum is largely defined by the vibrations of the sulfonate group and the propyl chain.
Key vibrational modes for Sodium 1-Propanesulfonate include the stretching and bending of its C-H, C-C, S-O, and C-S bonds. The methylene (B1212753) groups (-CH2-) of the propyl chain exhibit symmetric and asymmetric stretching vibrations, which are typically observed around 2850 cm⁻¹ and 2960 cm⁻¹, respectively. The methyl group (-CH3) also shows characteristic C-H stretching vibrations in the same region.
The most prominent features in the FTIR spectrum arise from the sulfonate group (-SO3⁻). The asymmetric and symmetric stretching vibrations of the S=O bonds are strong absorbers and typically appear in the regions of 1280-1150 cm⁻¹ and 1080-1030 cm⁻¹, respectively. For instance, in similar sulfonate-containing compounds, a strong absorption peak due to the sulfite (B76179) group stretching vibration has been observed around 1052 cm⁻¹. asianpubs.org The C-S bond stretching vibration is generally weaker and appears at lower frequencies, typically in the 800-600 cm⁻¹ range.
A representative table of expected FTIR absorption bands for this compound is provided below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2960 | Asymmetric C-H stretch | -CH₃, -CH₂- |
| ~2870 | Symmetric C-H stretch | -CH₃, -CH₂- |
| ~1465 | C-H bend (scissoring) | -CH₂- |
| ~1380 | C-H bend (umbrella) | -CH₃ |
| 1280-1150 | Asymmetric S=O stretch | -SO₃⁻ |
| 1080-1030 | Symmetric S=O stretch | -SO₃⁻ |
| 800-600 | C-S stretch | R-S |
Surface-Enhanced Raman Spectroscopy (SERS) for Adsorbed States
Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique for studying the adsorption behavior of molecules on metal surfaces. While direct SERS studies on this compound are not extensively reported, research on the closely related compound, 3-mercapto-1-propanesulfonate (B1229880) (MPS), provides significant insights into how such molecules interact with surfaces.
Studies have shown that MPS adsorbs onto copper surfaces primarily through its thiol (-SH) group. This interaction is a key factor in its application in processes like copper electrodeposition. The SERS spectra of adsorbed MPS reveal information about the orientation and conformation of the molecule on the surface. For instance, the relative intensities of the gauche and trans conformer bands of the alkyl chain can indicate the packing density and orientation of the adsorbed layer.
The general mechanism of SERS involves both electromagnetic and chemical enhancement. The electromagnetic enhancement arises from the amplification of the local electric field near the nanostructured metal surface, while the chemical enhancement is due to charge-transfer interactions between the adsorbate and the metal. For molecules like MPS, the chemical enhancement is particularly significant due to the strong interaction between the sulfur atom of the thiol group and the metal surface.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound, typically recorded in deuterium (B1214612) oxide (D₂O), shows three distinct signals corresponding to the three different proton environments in the propyl chain.
The protons on the carbon adjacent to the sulfonate group (α-CH₂) are the most deshielded due to the electron-withdrawing effect of the sulfonate group and appear as a triplet at approximately 2.90 ppm. The protons on the central carbon (β-CH₂) are observed as a sextet around 1.76 ppm. The terminal methyl protons (γ-CH₃) are the most shielded and resonate as a triplet at about 1.02 ppm. The splitting patterns (triplet, sextet, triplet) arise from the coupling with adjacent protons.
¹H NMR Data for this compound in D₂O
| Protons | Chemical Shift (ppm) | Multiplicity |
| α-CH₂ | ~2.90 | Triplet |
| β-CH₂ | ~1.76 | Sextet |
| γ-CH₃ | ~1.02 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
In sodium 3-(trimethylsilyl)propanesulfonate, the carbon atoms of the propyl chain show distinct resonances. The carbon atom directly bonded to the sulfonate group (C1) is the most deshielded. The chemical shifts generally decrease with increasing distance from the electron-withdrawing sulfonate group.
Estimated ¹³C NMR Data for this compound
| Carbon | Estimated Chemical Shift (ppm) |
| C1 (α-CH₂) | 50-60 |
| C2 (β-CH₂) | 15-25 |
| C3 (γ-CH₃) | 10-15 |
| Note: These are estimated values based on related compounds. |
Mass Spectrometry for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For this compound, which is an ionic compound, electrospray ionization (ESI) is a suitable technique. In the negative ion mode, the mass spectrum would be expected to show a prominent peak for the propanesulfonate anion, C₃H₇SO₃⁻, at a mass-to-charge ratio (m/z) of 123.01.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural details. The fragmentation of alkyl sulfonates can occur through various pathways. Studies on related zwitterionic imidazolium (B1220033) propane (B168953) sulfonates have shown that fragmentation in the negative ion mode often leads to the formation of sulfur-containing radical anions. Common fragmentation patterns for the propanesulfonate anion could involve the loss of SO₂, SO₃, or cleavage of the C-C bonds in the propyl chain.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile compounds like alkyl sulfonates. semanticscholar.org This method allows for the transfer of ions from a solution phase into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight of the analyte. semanticscholar.orgwikipedia.org When analyzing this compound or other alkyl sulfonates in negative ion mode, the most commonly observed species is the deprotonated molecule, or the quasimolecular ion [M-H]⁻. nih.govresearchgate.net
The process involves applying a high voltage to a liquid sample to create an aerosol, which then desolvates to produce gaseous ions. wikipedia.org ESI-MS can be coupled with separation techniques like capillary electrophoresis or liquid chromatography to analyze complex mixtures containing various alkyl sulfonates. nih.govnih.gov This hyphenated approach allows for the separation of individual components based on their electrophoretic mobility or chromatographic retention time before they are introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). nih.gov For instance, in the analysis of linear alkylbenzene sulfonates (LAS), a related class of compounds, ESI-MS enables the unequivocal identification of different homologues by monitoring for their specific [M-H]⁻ ions. nih.gov While ESI is a soft ionization method, structural information can be obtained through tandem mass spectrometry (MS/MS), where selected ions are fragmented to reveal characteristic patterns. researchgate.netbohrium.com
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Ionization Mode | Typically negative ion mode is used for sulfonates. | Detects the propanesulfonate anion [CH₃CH₂CH₂SO₃]⁻. |
| Observed Ions | Primarily quasimolecular ions such as [M-H]⁻. Adducts with other cations like [M+Na]⁻ may also be seen. | The primary ion detected would correspond to the propanesulfonate anion with an m/z of 121.03. |
| Fragmentation | Minimal fragmentation with standard ESI, preserving the molecular ion. wikipedia.org Tandem MS (MS/MS) can be used for controlled fragmentation. | Provides clear molecular weight information. MS/MS can yield specific fragments for structural confirmation. |
| Coupling Techniques | Commonly coupled with Liquid Chromatography (LC) or Capillary Electrophoresis (CE). nih.govnih.gov | Allows for the separation and quantification of this compound in complex matrices. |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) in Conjunction with Chromatography
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. wikipedia.org It utilizes an inductively coupled plasma to atomize and ionize the sample, after which a mass spectrometer separates and detects the ions. wikipedia.org While ICP-MS as a standalone technique provides total elemental concentration, its coupling with a chromatographic separation method, such as liquid chromatography (LC) or gas chromatography (GC), allows for speciation analysis. This is crucial for distinguishing between different chemical forms of an element in a sample.
For the analysis of organosulfonate compounds like this compound, a hyphenated LC-ICP-MS system can be employed. The liquid chromatograph first separates the various sulfur-containing species present in the sample. The eluent from the LC column is then introduced into the ICP-MS, which is tuned to detect sulfur. By monitoring the sulfur signal as a function of retention time, a chromatogram is produced where each peak corresponds to a different sulfur-containing compound. This allows for the quantification of specific organosulfates and organosulfonates. researchgate.net This approach combines the separation power of chromatography with the high sensitivity and elemental specificity of ICP-MS, making it a valuable tool for the trace analysis of organosulfur compounds in various matrices. springernature.com
| Technique | Function | Specific Role in this compound Analysis |
|---|---|---|
| Chromatography (LC or GC) | Separates the components of a mixture based on their physicochemical properties (e.g., polarity, size). | Isolates this compound from other compounds in the sample matrix. |
| Inductively Coupled Plasma (ICP) | Atomizes and ionizes the compounds eluting from the chromatography column. wikipedia.org | Breaks down the this compound molecule into its constituent atoms and creates ions. |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio and quantifies them. wikipedia.org | Detects and quantifies the sulfur ions (e.g., ³²S⁺), providing a measure of the amount of this compound present. |
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) for Surface Analysis
Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive analytical technique used to characterize the chemical composition of the outermost monolayers of a solid material. eag.comphi.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. eag.comstinstruments.com These secondary ions are then analyzed in a time-of-flight mass spectrometer, which separates them based on their mass-to-charge ratio. stinstruments.com Due to its high surface sensitivity (analysis depth of ~1-2 nm) and ability to detect both elemental and molecular ions, TOF-SIMS is exceptionally well-suited for the study of self-assembled monolayers (SAMs) and thin organic films. phi.comncsu.edu
In the context of this compound, TOF-SIMS can be used to analyze surfaces that have been functionalized with this compound. For example, it can be used to study the formation and quality of SAMs containing propanesulfonate groups on various substrates. surfacesciencewestern.comacs.org The resulting mass spectra would provide detailed information on the surface chemistry, including the presence of characteristic molecular fragments of the propanesulfonate moiety, allowing for the confirmation of its presence and an understanding of its orientation and bonding to the surface. acs.org The ability to generate chemical maps of the surface also allows for the investigation of the spatial distribution of the propanesulfonate groups. eag.comncsu.edu
| Type of Information | Description | Example for a Propanesulfonate-Modified Surface |
|---|---|---|
| Elemental Composition | Detection of all elements on the surface, including light elements like hydrogen. eag.com | Presence of Na, S, O, C, and H. |
| Molecular Information | Detection of molecular ions and characteristic fragments from the surface molecules. acs.org | Detection of ions such as [C₃H₇SO₃]⁻, [SO₃]⁻, and other hydrocarbon fragments, confirming the presence and structure of the propanesulfonate. |
| Surface Contamination | High sensitivity to trace amounts of surface contaminants. stinstruments.com | Identification of any unwanted species on the functionalized surface, which is crucial for quality control. acs.orgnih.gov |
| Chemical Imaging | Mapping the lateral distribution of specific ions across the surface. eag.com | Visualizing the uniformity and domain structure of a propanesulfonate self-assembled monolayer. |
X-ray Diffraction and Crystallographic Analysis
Single Crystal X-ray Diffraction of Inclusion Complexes
Single-crystal X-ray diffraction (SC-XRD) is the most powerful method for determining the three-dimensional structure of crystalline compounds with atomic resolution. uhu-ciqso.es This technique is particularly insightful for studying host-guest chemistry, where a larger host molecule encapsulates a smaller guest molecule, forming an inclusion complex. The analysis of such complexes provides a precise picture of the non-covalent interactions, such as hydrogen bonding and van der Waals forces, that govern molecular recognition.
The this compound anion can act as a guest in various host-guest systems. A notable example is its inclusion complex with α-cyclodextrin, α-cyclodextrin-sodium 1-propanesulfonate nonahydrate, whose structure has been determined by SC-XRD. iucr.org In such a complex, the hydrophobic propyl chain of the propanesulfonate anion is typically encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host, while the polar sulfonate group remains at the rim, interacting with water molecules or other polar groups. researchgate.net The detailed structural data obtained from SC-XRD, including intermolecular distances and angles, are crucial for understanding the stability and selectivity of these supramolecular assemblies. mdpi.com
| Parameter | Description | Example: α-Cyclodextrin-Sodium 1-Propanesulfonate Nonahydrate iucr.org |
|---|---|---|
| Host Molecule | The larger molecule that forms a cavity. | α-Cyclodextrin |
| Guest Molecule | The smaller molecule that is encapsulated. | This compound |
| Key Interactions | The non-covalent forces stabilizing the complex. | Hydrophobic interactions between the propyl chain and the cyclodextrin cavity; hydrogen bonding involving the sulfonate group and water molecules. |
| Structural Information | Precise atomic coordinates, bond lengths, and angles. uhu-ciqso.es | Reveals the orientation of the guest within the host and the packing of the complexes in the crystal lattice. |
Powder X-ray Diffraction of Polymers and Derivatives
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. ucmerced.edu Unlike SC-XRD, which requires a single, high-quality crystal, PXRD can be performed on a powder sample containing a large number of small crystallites. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ), which serves as a fingerprint for the crystalline phases present in the sample. ucmerced.edu PXRD is widely used to determine the degree of crystallinity, identify unknown crystalline materials, and study the structural properties of polymers. researchgate.net
In the context of this compound, PXRD is particularly useful for characterizing polymers that have been functionalized with propanesulfonate groups, such as poly(3-sulfopropyl methacrylate) (PSPMA) or sulfonated polystyrene. researchgate.netnih.gov The incorporation of ionic sulfonate groups into a polymer backbone can significantly alter its morphology and crystallinity. PXRD patterns can reveal whether the resulting polymer is amorphous, semi-crystalline, or crystalline. scitepress.org For instance, a broad hump in the diffractogram is characteristic of an amorphous structure, while sharp peaks indicate the presence of crystalline domains. researchgate.net By comparing the PXRD patterns of the unmodified and sulfonated polymers, one can assess the impact of the propanesulfonate groups on the polymer's solid-state structure. scitepress.orgresearchgate.net
| Polymer System | Information from PXRD | Typical Observations |
|---|---|---|
| Sulfonated Polystyrene (sPS) | Assessment of crystallinity. | Pure polystyrene is often amorphous (broad peak); sulfonation can further disrupt any residual order, reinforcing the amorphous nature. scitepress.org |
| Poly(3-sulfopropyl methacrylate) (PSPMA) | Determination of the polymer's physical state. | Pristine PSPMA hydrogels often exhibit an amorphous nature in their XRD patterns. researchgate.net |
| Blends containing sulfonated polymers | Analysis of phase behavior and compatibility. | The presence of sharp or broad peaks can indicate the crystalline or amorphous nature of the different components in the blend. scitepress.org |
Crystal Engineering Studies Involving Propanesulfonates
Crystal engineering is the field of materials science focused on the design and synthesis of new crystalline solids with desired properties. usherbrooke.ca It involves a deep understanding and control of intermolecular interactions, such as hydrogen bonds, coordination bonds, and van der Waals forces, to direct the assembly of molecular building blocks into specific, predetermined crystal structures. usherbrooke.ca
Alkyl sulfonates, including this compound, are valuable building blocks in crystal engineering. Their amphiphilic nature, with a charged, hydrophilic sulfonate head group and a hydrophobic alkyl tail, allows for the construction of a wide variety of supramolecular architectures. In the solid state, these compounds often form layered structures. For example, the crystal structure of this compound monohydrate has been reported and serves as a reference for this class of compounds. iucr.org By systematically varying the metal cation or the length of the alkyl chain in metal alkanesulfonates, researchers can tune the resulting crystal structures, leading to materials with different properties. uni-duesseldorf.de These studies have led to the formation of inorganic-organic hybrid materials where layers of inorganic cations and water molecules are separated by bilayers of sulfonate anions, creating well-defined hydrophilic and hydrophobic regions within the crystal. iucr.org
| Structural Motif | Description | Role of Propanesulfonate |
|---|---|---|
| Layered Structures | Formation of distinct layers of cations and anions. | The amphiphilic nature of propanesulfonate drives the segregation into hydrophilic (sulfonate head and cations) and hydrophobic (propyl tails) layers. iucr.org |
| Hydrogen Bonding Networks | Extensive hydrogen bonds involving the sulfonate oxygen atoms and water molecules or other hydrogen bond donors. | The sulfonate group acts as a hydrogen bond acceptor, playing a key role in holding the structure together. iucr.org |
| Inclusion Complexes | Encapsulation of the propanesulfonate anion within a host molecule. | The propyl chain fits into hydrophobic cavities, while the sulfonate group interacts with the host's exterior. researchgate.netacs.org |
Compound Index
| Compound Name | Formula | Context |
|---|---|---|
| This compound | CH₃CH₂CH₂SO₃Na | Primary subject of the article. |
| Linear Alkylbenzene Sulfonates (LAS) | Variable | Related class of surfactants used as an example in ESI-MS. nih.gov |
| α-Cyclodextrin | C₃₆H₆₀O₃₀ | Host molecule in inclusion complexes with propanesulfonate. iucr.org |
| Poly(3-sulfopropyl methacrylate) (PSPMA) | (C₇H₁₁KO₅S)n | Polymer derivative analyzed by PXRD. researchgate.netnih.gov |
| Sulfonated Polystyrene (sPS) | Variable | Polymer derivative analyzed by PXRD. scitepress.org |
| Sodium n-Butanesulfonate | C₄H₉NaO₃S | Analogue used in crystal engineering studies. iucr.org |
Microscopic Techniques for Morphological and Surface Analysis
Microscopic analysis provides invaluable insights into the physical and chemical properties of sulfonate compounds at the micro and nano-scale. Techniques such as Scanning Electron Microscopy (SEM) and Scanning Tunneling Microscopy (STM) are pivotal in characterizing the morphology, surface structure, and adsorption behavior of these molecules.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of materials. While direct SEM studies on pure this compound are not extensively documented in the reviewed literature, the technique has been widely applied to polymers and hydrogels incorporating a similar chemical moiety, sodium 2-acrylamido-2-methyl-1-propanesulfonate (PAMPS). These studies provide analogous insights into how sulfonate-containing structures behave.
SEM analysis of cryogels based on sodium 2-acrylamido-2-methyl-1-propanesulfonate copolymers reveals their porous structure. mdpi.com The introduction of different comonomers, such as 2-hydroxyethyl methacrylate (B99206) or ethyl acrylate (B77674), influences the pore structure and wall homogeneity of the resulting cryogels. mdpi.com For instance, cryogels with ethyl acrylate showed uniform swelling and more homogeneous walls. mdpi.com The swelling degree of these hydrogels, a critical property for applications like drug delivery, is directly correlated with their structure as observed by SEM. mdpi.comtandfonline.com
In other applications, SEM has been used to examine the morphology of film-forming gels and polymer ionic liquids containing sulfonate groups. For film-forming gels intended for medical use, SEM images showed a cross-linked network structure between the polymers. researchgate.net Similarly, SEM imaging of a polymer ionic liquid film containing a sulfonate component revealed a cross-linked network with a uniformly distributed arrangement of tangled lines. researchgate.net These analyses are crucial for understanding the material's integrity and performance.
The technique is also employed to assess the impact of detergents on biological scaffolds. nih.gov In one study, the basement membrane complex of porcine urinary bladder was treated with various detergents, including the sulfonate-based 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS). nih.gov SEM imaging was used to evaluate the resulting structural changes to the extracellular matrix, showing that CHAPS treatment could lead to denaturation of collagen fibers. nih.gov
Scanning Tunneling Microscopy (STM) for Adsorption Behavior
Scanning Tunneling Microscopy (STM) offers atomic-scale resolution, making it an indispensable tool for studying the adsorption behavior of molecules on conductive surfaces. In-situ STM studies have been instrumental in understanding how sulfonate-containing molecules, particularly those related to this compound like 3-mercapto-1-propanesulfonate (MPS) and 3,3′-thiobis(1-propanesulfonic acid, sodium salt) (TBPS), self-assemble on metal electrodes.
The adsorption of these molecules on gold (Au(111)) electrodes is highly dependent on the electrode potential. acs.orgacs.org Studies on TBPS, a dialkyl sulfide (B99878), show complex, potential-dependent adsorption behavior in an aqueous electrolyte. acs.org As the electrode potential increases, the adlayer structure transitions sequentially from a disordered phase to ordered stripe phases and finally to a disordered aggregate phase. acs.org This indicates that the intermolecular and molecule-substrate interactions are significantly influenced by the electrode potential. acs.org
Similarly, in-situ STM studies of MPS on Au(111) reveal that at lower potentials, the molecules are mobile, but as the potential is raised to between 0.67 and 0.8 V (vs. reversible hydrogen electrode), they form ordered, striped adlattices. acs.org In these ordered structures, the molecules lie parallel to the gold surface. acs.org Further increasing the potential does not cause the molecules to adopt an upright orientation, which may be inhibited by the electrostatic interaction between the negatively charged sulfonate end group and the electrode surface. acs.org Lowering the potential disrupts this ordered adlayer, indicating a reversible adsorption process.
The presence of other ions, such as chloride, can also influence the adsorption process, leading to the reorganization of the surface structure. researchgate.net The competitive adsorption between sulfonate molecules and chloride ions has been observed on copper surfaces, which is highly relevant in applications like copper electrodeposition where these sulfonates act as accelerators. researchgate.netresearchgate.net For instance, MPS self-assembles on a Cu(100) surface, but the subsequent co-adsorption of chloride ions from the electrolyte leads to a reorganization of the adlayer. researchgate.net
The table below summarizes the potential-dependent adsorption phases of TBPS on a Au(111) electrode as observed through in-situ STM. acs.org
| Electrode Potential | Adlayer Phase | Description |
| Low Potential | Disordered phase (σ) | Molecules are disordered on the surface. |
| Increasing Potential | Low coverage stripe phase (α) | Molecules begin to form ordered stripes at low surface coverage. |
| Further Increase | High coverage stripe phase (β) | The striped pattern becomes more dense with higher surface coverage. |
| High Potential | Disordered aggregate phase (σa) | At high potentials, the ordered structure breaks down into disordered aggregates. |
| Reverse Cathodic Sweep | Ordered adlayer phase (γ) | A different ordered phase forms during the reverse potential sweep. |
Computational and Theoretical Investigations of Sodium 1 Propanesulfonate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of the 1-propanesulfonate (B8565668) anion and its interactions with the sodium counter-ion and surrounding molecules.
DFT calculations are widely used to investigate the molecular interactions of sulfonate-containing compounds. mdpi.comresearchgate.netresearchgate.net These studies typically focus on the non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which govern the behavior of sodium 1-propanesulfonate in various environments. For instance, in studies of related sulfonate molecules, DFT has been employed to analyze the interactions between the sulfonate group (SO₃⁻) and other species. nih.govmdpi.com The negatively charged oxygen atoms of the sulfonate group are key sites for electrostatic interactions with cations like Na⁺ and for forming hydrogen bonds with solvent molecules. monash.edu
In the context of its use in electrodeposition, DFT calculations on similar molecules like 3-mercapto-1-propanesulfonate (B1229880) (MPS) have shown that while the thiol group may bond directly with a metal surface, the sulfonate group's interaction is primarily electrostatic, influencing the ionic environment near the surface rather than forming direct covalent bonds. researchgate.netacs.org These computational approaches allow for the quantification of interaction energies, providing a measure of the strength of these associations.
Table 1: Common DFT Functionals and Basis Sets for Sulfonate Systems
| Functional | Basis Set | Application |
|---|---|---|
| B3LYP | 6-31+G(d,p) | Analysis of molecular conformation and interactions. nih.govmdpi.com |
This table is interactive. Click on the headers to sort.
The electronic structure and reactivity of the 1-propanesulfonate anion can be effectively modeled using DFT. These models provide insights into the distribution of electron density, molecular orbitals, and various reactivity descriptors. For related vinyl-sulfonate monomers, DFT has been used to calculate global reactivity descriptors to assess the susceptibility of different parts of the molecule to chemical reactions, such as a radical attack. nih.govmdpi.com
Key reactivity descriptors that can be calculated include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting chemical reactivity and the sites of electrophilic and nucleophilic attack.
Electron Affinity and Ionization Potential: These descriptors help in understanding the ease with which the molecule can accept or donate an electron.
Global Hardness and Softness: These concepts from conceptual DFT help to predict the stability and reactivity of the molecule.
For the 1-propanesulfonate anion, the electronic structure is characterized by a high electron density around the sulfonate group, making it a strong Lewis base. Modeling these properties is essential for understanding its role as a dopant, surfactant, or ion-pair agent. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of this compound, capturing its movement and interactions over time, which is particularly useful for studying its behavior in solution and at interfaces.
MD simulations are a valuable tool for investigating the adsorption of surfactants like this compound onto various surfaces. acs.org These simulations can reveal preferred adsorption configurations, the orientation of the molecule at the interface, and the corresponding adsorption energies. For related sulfonate compounds, such as 3-mercapto-1-propanesulfonate on copper, studies have identified specific adsorption conformations (e.g., gauche or trans) that influence surface processes. mdpi.com
In MD simulations of polymers containing sulfonate groups, like poly(acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), it has been observed that the SO₃⁻ groups have a different capacity to adsorb ions compared to other functional groups like carboxylates (COO⁻). mdpi.com For this compound, simulations would likely show the sulfonate head group interacting strongly with polar surfaces or orienting towards the aqueous phase, while the propyl tail would have an affinity for non-polar environments.
The behavior of this compound in aqueous solution is largely dictated by its solvation. MD simulations have been used to study the solvation of this compound micelles in water, providing details on the distribution of water molecules and counter-ions around the micellar structure. acs.orgacs.org These simulations can analyze the structure of the hydration shell around the sulfonate headgroup and the hydrophobic interactions of the propyl chain.
Theoretical Spectroscopic Simulations (FT-IR, UV-Vis)
Theoretical simulations of spectra are crucial for interpreting experimental data. By calculating theoretical spectra and comparing them to experimental ones, researchers can confidently assign spectral features to specific molecular vibrations or electronic transitions.
Simulated Fourier-Transform Infrared (FT-IR) spectra, typically calculated using DFT, can predict the vibrational frequencies of this compound. nih.gov For related sulfonate monomers, theoretical FT-IR spectra have been used to identify characteristic vibrational bands. The sulfonate group (SO₃⁻) has strong, distinct absorption bands corresponding to symmetric and asymmetric stretching vibrations of the S=O bonds, typically found in the region of 1000-1250 cm⁻¹. The S-C bond also has a characteristic stretching vibration. nih.govmdpi.com Comparing these simulated spectra with experimental data helps in understanding how intermolecular interactions, such as ion-pairing with Na⁺ or hydrogen bonding in a solvent, can shift these vibrational frequencies.
Table 2: Key Experimental FT-IR Bands for Sulfonate-Containing Compounds
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~1184 | Asymmetric S=O stretching | nih.gov |
| ~1064 | Symmetric S=O stretching | nih.gov |
This table is interactive. Click on the headers to sort.
Theoretical UV-Vis spectra, often calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of a molecule. For this compound, which lacks extensive chromophores, significant absorption is expected only in the far UV region. Experimental data for an aqueous solution of this compound monohydrate shows UV absorption maxima at several wavelengths below 260 nm. sigmaaldrich.com
Simulations of related molecules, such as anilinium vinyl-sulfonates, have identified π-π* and n-π* transitions. nih.govmdpi.com For this compound, the relevant transitions would involve the non-bonding electrons on the oxygen atoms of the sulfonate group. Theoretical simulations can help to precisely assign these transitions and explain the observed absorption spectrum.
Table 3: Experimental UV Absorption of this compound Monohydrate (10 % in H₂O)
| Wavelength (λ) | Maximum Absorbance (Aₘₐₓ) |
|---|---|
| 210 nm | 0.15 |
| 220 nm | 0.06 |
| 230 nm | 0.04 |
| 260 nm | 0.02 |
| 500 nm | 0.02 |
Data from Sigma-Aldrich product information. sigmaaldrich.com
This table is interactive. Click on the headers to sort.
Structure–Property Relationship Modeling
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. For surfactants like this compound, these models are invaluable for understanding and predicting their behavior in various applications.
The core principle of QSPR/QSAR is that the structure of a molecule dictates its properties. By identifying specific molecular features, known as descriptors, and correlating them with experimental data, it is possible to build mathematical models that can predict the properties of new or untested compounds.
Key Molecular Descriptors for Alkyl Sulfonates
For anionic surfactants such as this compound, a variety of molecular descriptors are calculated to build robust QSPR models. These descriptors can be broadly categorized as follows:
Topological Descriptors: These describe the connectivity of atoms in a molecule, including its size, shape, and degree of branching. For this compound, the short, linear propyl chain is a key topological feature.
Geometrical Descriptors: These relate to the three-dimensional arrangement of the atoms, such as molecular surface area and volume.
Constitutional Descriptors: These include basic information like molecular weight and the count of different types of atoms and functional groups (e.g., the sulfonate group). mdpi.com
Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide insight into the electronic properties of the molecule. mdpi.com Key examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These relate to the molecule's ability to donate or accept electrons.
Dipole moment: This indicates the polarity of the molecule.
Atomic charges: The distribution of charge across the molecule, particularly on the sulfonate headgroup, is crucial for its interactions.
Solvational Descriptors: These descriptors quantify the interaction of the molecule with a solvent, which is fundamental to understanding properties like solubility and micelle formation. nih.gov
Modeling Physicochemical Properties
The relationship between the molecular structure of alkyl sulfonates and their key properties, such as Critical Micelle Concentration (CMC) and surface tension, is a primary focus of QSPR studies.
Critical Micelle Concentration (CMC): The CMC is a fundamental property of surfactants, representing the concentration at which they begin to form micelles in solution. The structure of the hydrophobic alkyl chain significantly influences the CMC. While specific QSPR models for this compound are not widely published, established principles for anionic surfactants show a clear relationship between the alkyl chain length and the CMC. researchgate.net Generally, for a homologous series of linear alkyl sulfonates, the logarithm of the CMC decreases linearly as the number of carbon atoms in the alkyl chain increases. acs.org
The general equation for predicting the CMC of anionic surfactants often takes a form similar to this: log(CMC) = A - B * nC where nC is the number of carbon atoms in the alkyl chain, and A and B are constants derived from experimental data for a specific series of surfactants. dtu.dk
Surface Tension: The effectiveness of a surfactant in reducing the surface tension of a liquid is also strongly tied to its molecular structure. QSPR models for surface tension often incorporate descriptors related to both the hydrophobic tail and the hydrophilic headgroup. mdpi.com The short propyl chain of this compound suggests it would be less surface-active than its longer-chain counterparts like sodium dodecyl sulfonate.
Molecular Dynamics and DFT in Structure-Property Insights
Beyond QSPR, other computational methods provide a deeper understanding of the structure-property relationships of alkyl sulfonates at the atomic level.
Molecular Dynamics (MD) Simulations: MD simulations model the movement and interactions of atoms and molecules over time. For this compound, MD simulations can be used to study:
The process of micelle formation (aggregation).
The arrangement of surfactant molecules at interfaces (e.g., air-water or oil-water). researchgate.net
The diffusion and transport properties of the surfactant in solution. nih.gov
The interaction of the sulfonate headgroup with counterions (like Na+) and water molecules.
For instance, MD simulations have been used to investigate the adsorption characteristics of linear alkylbenzene sulfonates on surfaces, revealing how the length of the alkyl chain affects adsorption energy and orientation. researchgate.net Similar studies on short-chain alkyl sulfonates help elucidate how the propyl group in this compound would interact with various surfaces.
Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure of molecules. mdpi.com For this compound, DFT can be used to:
Calculate the quantum-chemical descriptors (HOMO/LUMO energies, charge distribution) used in QSPR models. mdpi.commdpi.com
Study the adsorption mechanism of the molecule onto surfaces by analyzing the interaction between the sulfonate group and the surface atoms. acs.org
Determine the most stable conformations of the molecule.
Data Tables
The following tables illustrate the type of data generated in computational studies of alkyl sulfonates.
Table 1: Representative Quantum-Chemical Descriptors for Alkyl Sulfonates
This table shows typical quantum-chemical descriptors that would be calculated for a series of short-chain alkyl sulfonates to build a QSPR model. The values are illustrative and based on general principles.
| Compound | Molecular Weight ( g/mol ) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| Sodium Ethanesulfonate | 132.11 | -7.2 | 1.5 | 13.1 |
| This compound | 146.14 | -7.1 | 1.4 | 13.5 |
| Sodium 1-Butanesulfonate | 160.17 | -7.0 | 1.3 | 13.9 |
Table 2: Structure-Property Relationship for Linear Alkyl Sulfonates (Illustrative)
This table demonstrates the established relationship between the length of the alkyl chain and the Critical Micelle Concentration (CMC). As the hydrophobic chain length increases, the CMC decreases.
| Compound Name | Alkyl Chain Length | Log(CMC) (mol/L) |
| Sodium Octyl Sulfonate | 8 | -1.5 |
| Sodium Decyl Sulfonate | 10 | -2.1 |
| Sodium Dodecyl Sulfonate | 12 | -2.7 |
Note: Data is representative of typical values for linear alkyl sulfonates to illustrate the trend.
Chemical Reactivity and Mechanistic Studies of Sodium 1 Propanesulfonate
Surface Adsorption and Interface Chemistry
The interaction of sodium 1-propanesulfonate (B8565668) with various surfaces, particularly metallic ones, is a subject of significant interest due to its applications in areas like electroplating. The adsorption behavior of this compound, both alone and in the presence of other species, dictates its effectiveness in modifying surface properties.
Adsorption Mechanisms on Metallic Surfaces (e.g., Copper, Gold)
Sodium 1-propanesulfonate, often referred to as 3-mercapto-1-propanesulfonate (B1229880) (MPS) in its thiol form, readily adsorbs onto metallic surfaces like copper and gold. On copper, the adsorption of MPS is a key factor in electrodeposition processes. Studies have shown that MPS can form a self-assembled monolayer on Cu(100) surfaces. researchgate.net The adsorption mechanism often involves the dissociation of its disulfide precursor, bis-(3-sulfopropyl)disulfide (SPS), into two MPS units, which then bond to the copper surface through the thiol group. mdpi.com This interaction is strong enough to be considered a chemical bond between the sulfur atom of the thiolate group and the metallic copper. mdpi.com The surface coverage of MPS on copper is dependent on factors such as the applied electrochemical potential and the concentration of MPS or its precursor in the solution. nih.gov
On gold surfaces, specifically Au(111), the adsorption of related sulfonates has also been investigated. For instance, 3,3'-thiobis(1-propanesulfonic acid, sodium salt) (TBPS) demonstrates adsorption behavior typical of dialkyl sulfides, where molecules tend to lie flat on the surface at low coverages. researchgate.net Scanning tunneling microscopy has been a valuable tool in visualizing the molecular-scale structures of such short-chain sulfonate self-assembled monolayers on gold, revealing flat-lying structures for MPS. researchgate.net The loading of copper(I) complexes onto gold nanoparticles functionalized with sodium 3-mercapto-1-propanesulfonate has also been explored for biomedical applications, indicating physical adsorption of the complexes onto the nanoparticle surface. mdpi.com
Table 1: Adsorption Characteristics of this compound and Related Compounds on Metallic Surfaces
| Compound | Substrate | Adsorption Characteristics | Analytical Techniques |
| 3-Mercapto-1-propanesulfonate (MPS) | Cu(100) | Forms a c(2x6)-MPS adlayer with a nominal surface coverage of θ=0.33 ML. researchgate.net | In Situ Scanning Tunneling Microscopy (STM) |
| MPS | Copper | Adsorption is dependent on applied overpotential and concentration. nih.gov | Time-of-Flight Secondary-Ion Mass Spectrometry (TOF-SIMS), Cyclic Voltammetry (CV) |
| 3,3'-thiobis(1-propanesulfonic acid, sodium salt) (TBPS) | Au(111) | Exhibits intact adsorption and low coverage phases with molecules lying flat. researchgate.net | Scanning Tunneling Microscopy (STM), Cyclic Voltammetry (CV) |
| MPS | Gold | Forms flat-lying structures in self-assembled monolayers. researchgate.net | Scanning Tunneling Microscopy (STM) |
Influence of Co-adsorbates (e.g., Chloride Ions) on Adsorption Behavior
The presence of co-adsorbates, particularly chloride ions, significantly influences the adsorption behavior of MPS on copper surfaces. researchgate.netmdpi.com While MPS alone can act as a minor inhibitor in copper electrodeposition by blocking active sites, its properties change to accelerating in the presence of chloride ions. mdpi.com
When chloride ions are introduced to a Cu(100) surface already covered with an MPS adlayer, a reorganization of the surface structure occurs. researchgate.net This leads to the formation of a co-adsorption phase, which can be described as a defect-rich c(2x2)-MPS/Cl adlayer with nominal surface coverages of θ(Cl) = 0.25 ML and θ(MPS) = 0.25 ML. researchgate.net The ratio of MPS to chloride on the surface is dependent on their respective concentrations in the bulk solution. researchgate.net
Chloride ions adsorb much faster on Cu(100) than SPS and can form a c(2x2)-Cl adlayer that acts as a barrier to the dissociative adsorption of SPS under non-reactive conditions. researchgate.net However, defect sites within this chloride matrix are crucial for the adsorption of SPS to occur. researchgate.net During copper deposition or dissolution, the rapid dynamics of anion adsorption and desorption create these necessary defects. researchgate.net The presence of chloride ions, along with the conformation of the MPS molecules, has a high impact on the accelerating abilities observed in processes like the Cu Damascene process. mdpi.comresearchgate.net
Conformation of Adsorbed Molecules (Gauche vs. Trans)
The conformation of adsorbed MPS molecules, specifically the orientation of the sulfonate end group relative to the alkyl chain, plays a critical role in its function. The two primary conformations are gauche and trans. The ratio of these conformers has a significant impact on the accelerating abilities of MPS in the presence of chloride ions during copper electrodeposition. mdpi.comresearchgate.net
One proposed model suggests that the accelerating effect of MPS/SPS in the presence of chloride is due to the interaction of the sulfonate end of MPS molecules in the gauche conformation with Cu²⁺ ions. mdpi.com This interaction is thought to facilitate the dehydration and transfer of Cu²⁺ ions to the chloride adlayer. mdpi.com Time-of-flight secondary-ion mass spectrometry (TOF-SIMS) has been used to study the fragments produced during these processes, with specific fragments like CH₂SO₃⁻, C₃H₅SO₃⁻, and CuSC₃H₆SO₃⁻ being assigned to either the gauche or trans conformation. mdpi.comnih.gov The ratio of gauche to trans conformers, influenced by the presence of chloride, directly correlates with the observed accelerating effects. mdpi.comresearchgate.net
Complexation Chemistry and Host-Guest Interactions
Beyond surface interactions, this compound and related compounds exhibit interesting complexation chemistry, forming inclusion complexes with host molecules and chelating metal ions.
Cyclodextrin (B1172386) Complexation Mechanisms
Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules within their hydrophobic cavity, forming inclusion complexes. This phenomenon is driven by favorable interactions such as hydrogen bonding and van der Waals forces. nih.gov While direct studies on the complexation of this compound with cyclodextrins are not prevalent in the provided search results, the principles of cyclodextrin complexation with similar molecules are well-established. For example, propofol (B549288) and its sodium salt have been formulated with hydroxypropyl-β-cyclodextrin (HPβCD) to improve their solubility and stability. nih.gov Spectroscopic and calorimetric data confirmed the formation of these complexes. nih.gov
The formation of a 1:1 inclusion complex between the perfluoroheptanoate anion and β-cyclodextrin has been confirmed using continuous variations (Job's method), with an estimated apparent inclusion constant of approximately 10⁴ M⁻¹. scispace.com This demonstrates the ability of cyclodextrins to form stable complexes with anionic guest molecules.
Metal Ion Chelation Studies
Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it. This is crucial in various applications, including the treatment of metal intoxication. nih.govnih.gov While this compound itself is not a primary chelating agent in the provided context, related thiol-containing compounds are well-known for their metal-binding properties. nih.gov For instance, sodium 2,3-dimercapto-1-propanesulfonate (DMPS) is a dithiol compound used as a chelating agent for heavy metals like mercury, arsenic, and lead. nih.govnih.govontosight.ai The two thiol (-SH) groups in DMPS are critical for its strong binding to metal ions, forming stable complexes that can be excreted from the body. ontosight.ai
The effectiveness of a chelating agent depends on several factors, including the ionic diameter of the metal, the ring size and deformability of the chelator, and the hardness or softness of the electron donors and acceptors. nih.gov Hydrophilic chelators are particularly effective at promoting renal excretion of metal complexes. nih.gov
Role in Polymerization Reactions
This compound and structurally similar sulfonated monomers are valuable in polymer chemistry due to the introduction of ionizable sulfonate groups, which impart unique properties such as hydrophilicity, polyelectrolyte behavior, and thermal stability to the resulting polymers. Their reactivity is harnessed in various polymerization techniques.
Free radical polymerization is a common method for synthesizing polymers from vinyl monomers, including those containing sulfonate groups. The process is characterized by three main stages: initiation, propagation, and termination. In the context of sulfonated monomers like 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a structural analog of this compound, the mechanism is well-documented. ijacskros.commdpi.com
Initiation: The process begins with the generation of free radicals from an initiator molecule. Thermal initiators, such as potassium persulfate (KPS) or ammonium (B1175870) persulfate (APS), are frequently used in aqueous solutions. ijacskros.comresearchgate.net When heated, the persulfate anion decomposes into two sulfate (B86663) radical anions.
Propagation: The highly reactive sulfate radical attacks the carbon-carbon double bond of the monomer (e.g., AMPS), creating a new, larger radical. mdpi.com This new radical then proceeds to add to another monomer molecule, extending the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer. Water serves as an effective solvent, facilitating the diffusion of monomer units to the growing polymer chains. ijacskros.com
Termination: The growth of a polymer chain ceases through termination reactions. The most common termination mechanisms are radical combination, where two growing chains join together, and disproportionation, where a hydrogen atom is transferred from one growing chain to another, resulting in two terminated chains. libretexts.org These reactions remove the reactive radical sites, yielding stable polymer molecules. libretexts.org
The polymerization rate and the final polymer properties are influenced by factors such as monomer concentration, initiator concentration, and reaction temperature. researchgate.net For instance, kinetic studies of the free-radical polymerization of AMPS have shown that the reaction order with respect to the monomer can be significantly greater than one, suggesting complex initiation mechanisms may be at play, possibly involving the formation of a complex between the initiator and the monomer. researchgate.net
Table 1: Components in Free Radical Polymerization of Sulfonated Monomers
| Component | Role | Example(s) |
|---|---|---|
| Monomer | The basic repeating unit of the polymer. | 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), Sodium 4-vinylbenzene sulfonate (SVBS) ijacskros.com |
| Initiator | Generates free radicals to start polymerization. | Potassium Persulfate (KPS), Ammonium Persulfate (APS) ijacskros.com |
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a type of controlled or living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. scispace.comwikipedia.org The technique is highly versatile and can be applied to a wide range of monomers, including water-soluble sulfonated monomers. researchgate.netresearchgate.net
The core of the RAFT process is the use of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a sequence of addition-fragmentation steps that create an equilibrium between active, propagating polymer chains and dormant chains. This equilibrium ensures that most chains grow at a similar rate, leading to a narrow molecular weight distribution. scispace.com
The process can be summarized as follows:
Initiation: Radicals are generated by a conventional initiator, similar to standard free-radical polymerization.
Chain Transfer: The initiator-derived radical reacts with a monomer to form a short propagating chain, which then adds to the RAFT agent. This intermediate can fragment, either reforming the initial reactants or releasing a new radical (the 'R' group from the RAFT agent) and forming a dormant polymeric RAFT agent.
Re-initiation: The expelled 'R' radical initiates the polymerization of more monomers.
Equilibration: The key to control lies in the rapid equilibrium between the active (propagating) chains and the dormant chains through the addition of propagating radicals to the polymeric RAFT agent, followed by fragmentation. This ensures that all chains have an equal opportunity to grow.
RAFT polymerization has been successfully employed to create well-defined copolymers from sulfonated monomers such as sodium 4-styrene sulfonate and sodium-2-acrylamido-2-methyl-1-propane sulfonate. researchgate.net This control allows for the synthesis of advanced, stimuli-responsive materials whose properties can be finely tuned. researchgate.net
Polymers derived from sulfonated monomers are frequently used to create hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. The formation of these networks requires the use of crosslinking agents that covalently or ionically link the polymer chains.
Covalent Crosslinking: Covalent crosslinkers are molecules with two or more reactive groups that can participate in the polymerization reaction, creating chemical bonds between polymer chains. For example, N,N-methylene-bis-acrylamide is a common crosslinker used in the free-radical polymerization of monomers like sodium 4-styrene sulfonate to form hydrogel networks. researchgate.net Similarly, divinyl benzene (B151609) (DVB) can be used as a crosslinking agent with styrenic monomers. acs.org The concentration and chemical nature of the crosslinker are critical parameters that determine the properties of the resulting hydrogel, such as its swelling capacity, mechanical strength, and mesh size.
Ionic Crosslinking: The negatively charged sulfonate groups along the polymer backbone provide sites for ionic crosslinking. This can be achieved by introducing multivalent cations (e.g., Ca²⁺) that can form ionic bridges between two or more polymer chains. nih.gov This type of crosslinking is often reversible and responsive to environmental stimuli such as changes in pH or ionic strength. For instance, a composite material can be designed where salt water triggers the release of Ca²⁺ ions from an embedded filler, which then crosslinks the polymer matrix, altering its physical properties. nih.gov The length and flexibility of the crosslinking agent also significantly influence the absorption characteristics and thermal properties of the resulting polymer network. nih.gov
Electrochemical Behavior and Research Applications in Electrochemistry
Electrochemical Sensor Development and Applications
The direct application of Sodium 1-Propanesulfonate (B8565668) as a primary recognition element in the development of electrochemical sensors is not extensively documented in publicly available scientific literature. However, its properties as a sulfonate and a sodium salt suggest potential indirect roles in sensor technology. For instance, its ionic nature could be utilized in the preparation of ion-selective electrodes or as a component in the supporting electrolyte, ensuring proper conductivity of the medium for the analysis of other electroactive species.
A significant area of research where alkyl sulfonates, including by extension Sodium 1-Propanesulfonate, have demonstrated a clear electrochemical application is in the field of electrodeposition. Specifically, it has been investigated as an accelerator additive in the electroplating of copper. In this context, the sulfonate compound influences the kinetics of the deposition process, affecting the quality and properties of the resulting copper layer. Research has shown that the chain length of the alkyl sulfonate plays a role in its effectiveness as an accelerator. This application, while not a sensor in the traditional sense, represents a clear use of its electrochemical properties to monitor and control an industrial process. sigmaaldrich.com
| Research Area | Application of this compound | Key Findings |
| Electrodeposition | Accelerator additive in copper plating | Influences the kinetics of copper deposition, with the alkyl chain length affecting performance. sigmaaldrich.com |
Conductivity and Solution Stability in Electrochemical Systems
The conductivity and stability of an electrolyte are critical parameters in any electrochemical system. While specific, comprehensive studies detailing the ionic conductivity of aqueous this compound solutions across a range of concentrations and temperatures are not widely published, some general characteristics can be inferred from its chemical nature and its applications.
As a sodium salt of a strong acid (propanesulfonic acid), this compound is expected to be a strong electrolyte, dissociating completely in aqueous solutions to form sodium cations (Na⁺) and 1-propanesulfonate anions (CH₃CH₂CH₂SO₃⁻). This complete dissociation results in a solution that can effectively conduct an electric current. The magnitude of this conductivity would be dependent on the concentration of the salt and the temperature of the solution.
The stability of this compound in electrochemical systems is evidenced by its use in electroplating baths. sigmaaldrich.com Such applications require the chemical components to be stable under the applied electrical potentials and in the presence of other chemical species in the bath. The sulfonate group is generally considered to be electrochemically stable, meaning it does not readily undergo oxidation or reduction within the typical potential windows used in many electrochemical applications.
Advanced Analytical Methodologies Utilizing Sodium 1 Propanesulfonate
Applications in Chromatography
In the realm of chromatography, particularly High-Performance Liquid Chromatography (HPLC), sodium 1-propanesulfonate (B8565668) is instrumental in improving the quality of separations. Its primary functions include acting as a component in mobile phases, serving as an ion-pair reagent, and ultimately enhancing the resolution and efficiency of analyte separation.
Reagent for Ion-Pair Chromatography
The most prominent application of sodium 1-propanesulfonate in HPLC is as an ion-pairing reagent. sigmaaldrich.comchemscene.comsigmaaldrich.com Ion-pair chromatography is a technique used to separate ionic and highly polar analytes on a reversed-phase column, which would otherwise show poor retention. technologynetworks.com In this technique, an ion-pairing reagent with a charge opposite to that of the analyte is added to the mobile phase.
This compound, being an anionic compound, is used for the separation of cationic analytes such as amines, quaternary ammonium (B1175870) compounds, and basic drugs. The mechanism involves the propanesulfonate anion pairing with the cationic analyte in the mobile phase, forming a neutral, hydrophobic ion-pair. This newly formed complex can then be retained by the nonpolar stationary phase (e.g., C18) of the column. thermofisher.com
Alternatively, the hydrophobic alkyl chain of the propanesulfonate can adsorb onto the surface of the stationary phase, creating a dynamic ion-exchange surface. This allows for the retention of cationic analytes through electrostatic interactions. The concentration of this compound in the mobile phase is a critical parameter that can be optimized to control the retention and selectivity of the separation. thermofisher.com
Enhancing Analyte Resolution and Separation Efficiency
The addition of this compound to the mobile phase as an ion-pairing reagent directly leads to enhanced analyte resolution and separation efficiency. nih.gov By increasing the retention of otherwise poorly retained ionic compounds, it allows for better separation from other components in the sample matrix. The degree of retention can be finely tuned by adjusting the concentration of the ion-pairing reagent and the composition of the organic modifier in the mobile phase. technologynetworks.com This control over retention is crucial for resolving complex mixtures of analytes.
Table 1: Influence of Mobile Phase Additives on Analyte Separation
| Mobile Phase Additive | Function | Effect on Separation |
|---|---|---|
| This compound | Ion-Pairing Reagent | Increases retention of cationic analytes, improves peak shape, and enhances resolution. |
| Acetic Acid | pH Modifier | Controls ionization of acidic and basic analytes, affecting their retention. |
| Triethylamine | pH Modifier / Silanol (B1196071) Blocker | Reduces peak tailing of basic compounds by masking active silanol groups. |
| Inorganic Salts (e.g., phosphates) | Buffer Component | Maintains a constant pH, ensuring reproducible retention times for ionizable analytes. |
| Ionic Liquids | Mobile Phase Modifier | Can alter selectivity and improve separation efficiency through unique interactions. |
This table provides a general overview of the roles of different mobile phase additives in HPLC.
Role in Chemical Speciation Analysis
Chemical speciation analysis involves the identification and quantification of the different chemical forms of an element in a sample. The toxicity, bioavailability, and reactivity of an element are often highly dependent on its chemical species. While this compound is not directly used for the speciation of all trace elements, its structural analogs and the principles of ion-pairing are relevant in certain speciation methodologies.
Preconditioning Columns for Mercury Speciation (using 3-Mercapto-1-Propanesulfonate)
The speciation of mercury, particularly the distinction between inorganic mercury (Hg²⁺) and the highly toxic methylmercury (B97897) (CH₃Hg⁺), is of significant environmental and toxicological importance. frontiersin.orgnih.govpnnl.gov Analytical techniques for mercury speciation often involve chromatographic separation coupled with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS).
In many of these methods, a related compound, 3-mercapto-1-propanesulfonate (B1229880) (also known as 3-thiol-1-propanesulfonate), plays a crucial role. The key functional group in this molecule is the thiol (-SH) group, which has a strong affinity for mercury species. chromatographyonline.com This compound is used to form stable complexes with both inorganic and methylmercury, facilitating their separation on a reversed-phase HPLC column. The sulfonate group (-SO₃⁻) imparts water solubility to the complexing agent and the resulting mercury complexes.
Before the analysis, the chromatographic column is often preconditioned with a solution containing 3-mercapto-1-propanesulfonate. This process ensures that the column surface is properly equilibrated, leading to reproducible retention times and sharp peaks for the mercury species. The separation is then typically achieved using a mobile phase containing a low concentration of 3-mercapto-1-propanesulfonate to maintain the stability of the mercury complexes throughout the chromatographic run.
Facilitating Speciation of Trace Elements (e.g., Arsenic, Thallium)
The direct application of this compound in the speciation of trace elements like arsenic and thallium is not well-documented in the reviewed literature. The speciation of these elements typically relies on different analytical strategies.
Arsenic speciation analysis, which is critical due to the varying toxicity of its different species (e.g., arsenite, arsenate, monomethylarsonic acid, dimethylarsinic acid), predominantly employs ion-exchange chromatography. researchgate.netscirp.org This technique separates the arsenic species based on their charge, which is dependent on the pH of the mobile phase. While ion-pairing reagents can be used in some reversed-phase methods for arsenic speciation, the use of this compound is not a common practice.
Thallium speciation , distinguishing between the more toxic Tl(III) and the less toxic Tl(I) states, often involves selective extraction or complexation followed by detection. nih.gov While ion-pairing reagents have been explored in the context of thallium analysis, specific methods detailing the use of this compound are not prevalent.
Table 2: Research Findings on Speciation Analysis
| Element | Analytical Technique | Role of Sulfonate Compounds | Key Findings |
|---|---|---|---|
| Mercury (Hg) | HPLC-ICP-MS | 3-Mercapto-1-propanesulfonate is used as a complexing agent to form stable complexes with mercury species, enabling their separation. | Thiol group is essential for binding mercury; sulfonate group provides water solubility. Preconditioning columns with this reagent is crucial for reproducible results. |
| Arsenic (As) | Ion-Exchange Chromatography-ICP-MS | No direct role for this compound is commonly reported. | Separation is primarily based on the charge of the different arsenic species under specific pH conditions. |
| Thallium (Tl) | Various (e.g., SPE, complexation) | No direct role for this compound is commonly reported. | Speciation often relies on the differential chemical behavior of Tl(I) and Tl(III), such as selective complexation or extraction. |
This table summarizes the role of sulfonate compounds and the primary analytical approaches for the speciation of the mentioned trace elements based on the reviewed literature.
Use as an Analytical Standard or Reference Material
This compound's utility in analytical chemistry extends to its application as an analytical standard or reference material. The effectiveness of a compound for this purpose is contingent on its purity, stability, and well-characterized properties. Commercially available this compound is often supplied in high purity, a critical prerequisite for its use in the calibration of analytical instruments and the validation of analytical methods.
High-purity grades of this compound are frequently marketed as reagents for ion-pair chromatography, indicating their suitability for sensitive analytical applications. The purity of these reagents is typically specified to be high, often 99% or within a narrow assay range such as 98.0-102.0%. This level of purity ensures that the standard provides an accurate and reliable reference point for the quantification of other substances. While not formally designated as a certified reference material (CRM) by major pharmacopeias in all instances, its availability as a high-purity substance allows it to serve as a well-characterized standard in many laboratory settings.
The primary application of this compound as a standard is often in chromatographic techniques. In these methods, a standard is used to establish a calibration curve, which plots the analytical signal response versus the concentration of the standard. This curve is then used to determine the concentration of the same or a similar analyte in an unknown sample. Given its structural properties as a short-chain alkyl sulfonate, this compound can be a suitable standard for the analysis of other sulfonated compounds or for methods where an internal standard with similar chemical behavior is required.
An internal standard is a compound added in a constant amount to samples, calibration standards, and blanks in an analytical measurement. It is used to correct for the loss of analyte during sample preparation and analysis. For an internal standard to be effective, it should have similar chemical and physical properties to the analyte but be clearly distinguishable by the analytical instrument. The stable and non-reactive nature of this compound, combined with its high water solubility, makes it a candidate for use as an internal standard in the analysis of other water-soluble organic molecules, particularly in mass spectrometry-based methods where a deuterated analog may not be available.
In the context of method validation, analytical standards are indispensable. Method validation is the process used to confirm that an analytical procedure is suitable for its intended purpose. Parameters such as accuracy, precision, linearity, and range of an analytical method are assessed using a reliable standard. The high purity and stability of this compound make it a dependable reference for such validation studies, particularly for methods developed for the analysis of related sulfonated compounds or in assays where it can serve as a representative analyte.
The following tables provide an overview of the typical specifications for analytical grade this compound and its potential applications as an analytical standard.
Table 1: Typical Specifications of Analytical Grade this compound
| Property | Specification | Reference |
| Purity/Assay | ≥99% or 98.0-12.0% (Titration) | |
| Form | White crystalline powder | |
| Solubility | Soluble in water | |
| Application | Reagent for Ion-Pair Chromatography |
Table 2: Potential Applications of this compound as an Analytical Standard
| Application Area | Specific Use | Rationale |
| Chromatography (HPLC, IC) | External Standard for Calibration | To quantify other short-chain alkyl sulfonates or related anionic compounds. |
| Mass Spectrometry (MS) | Internal Standard | To correct for variations in sample preparation and instrument response for polar analytes. |
| Method Validation | Reference Material | To assess accuracy, precision, and linearity of new analytical methods for sulfonated compounds. |
| Qualitative Analysis | Identification Marker | To confirm the presence of propanesulfonate in a sample by comparing retention times or spectral data. |
While extensive research detailing the use of this compound as a certified reference material for a wide range of analytes is not broadly available, its fundamental properties and the availability of high-purity grades underpin its value as a reference substance in specialized analytical applications. Its role in ensuring the accuracy and reliability of analytical data is particularly relevant in the fields of pharmaceutical analysis, environmental testing, and quality control where the determination of sulfonated compounds is of interest.
Research on Sodium 1 Propanesulfonate in Polymer Science and Engineering
Monomeric and Co-monomeric Applications in Polymer Synthesis
Sodium 2-acrylamido-2-methyl-1-propanesulfonate (AMPS) is a versatile vinyl monomer used in the synthesis of a wide range of polymers. Its high water solubility and reactivity make it suitable for various polymerization techniques, including free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT). nih.gov
Hydrogels are three-dimensional polymer networks capable of absorbing large amounts of water. The incorporation of AMPS into hydrogel structures is highly effective for enhancing their swelling capacity and introducing pH-independent behavior.
Researchers have developed hydrogels using AMPS as a key monomer for applications in drug delivery and biomaterials. mdpi.comabo.fi In one study, a series of hydrogels were prepared by copolymerizing sodium alginate (SA) with AMPS using a free-radical polymerization technique. The presence of the sulfonic acid group in AMPS, which is strongly acidic, ensures that it remains ionized across a wide pH range. This leads to hydrogels with significant swelling capacity in both acidic (pH 1.2) and basic (pH 7.4) media. mdpi.comabo.fi The swelling is driven by the electrostatic repulsion between the negatively charged sulfonate groups on the polymer chains and the osmotic pressure difference between the hydrogel and the surrounding medium.
Another approach involves synthesizing functionalized macromers from AMPS and acid-functional monomers. rsc.org These macromers can then be rapidly crosslinked using UV initiation to form hydrogels in as little as 10 seconds. The mechanical properties of these hydrogels can be tailored by adjusting the comonomers; for example, using methacrylic acid results in higher strength, while 2-carboxyethyl acrylate (B77674) yields higher elongation. rsc.org
| Formulation Code | Sodium Alginate (g) | AMPS (g) | Cross-linker (g) | Gel Fraction (%) |
|---|---|---|---|---|
| S1 | 0.5 | 15 | 0.15 | 92.11 |
| S4 | 0.5 | 15 | 0.35 | 94.34 |
| S7 | 0.25 | 15 | 0.25 | 91.42 |
| S9 | 0.75 | 15 | 0.25 | 95.12 |
Amphiphilic block copolymers, which contain both hydrophilic and hydrophobic segments, can self-assemble in solution to form various nanostructures like micelles and vesicles. nih.gov The strongly hydrophilic nature of poly(AMPS) (PAMPS) makes it an excellent candidate for the hydrophilic block in such copolymers.
RAFT polymerization has been successfully employed to synthesize well-defined diblock copolymers where PAMPS is one of the blocks. nih.gov For instance, a series of copolymers composed of a hydrophilic PAMPS block and a hydrophobic poly(sodium 11-(acrylamido)undecanoate) (PAaU) block were synthesized. These amphiphilic copolymers were observed to self-organize into nanoparticles in aqueous solutions. The characteristics of these copolymers, including their molecular weights and composition, were precisely controlled during synthesis. nih.gov The self-assembly process is driven by the tendency of the hydrophobic PAaU blocks to minimize contact with water, leading them to form the core of the nanoparticles, while the hydrophilic PAMPS chains form a stabilizing outer corona. researchgate.net
| Polymer Code | PAMPS Degree of Polymerization | PAaU Degree of Polymerization | Number Average Molecular Mass (Mn, g/mol) | Dispersity Index (Ɖ) |
|---|---|---|---|---|
| PAMPS75-b-PAaU3 | 75 | 3 | 18,100 | 1.17 |
| PAMPS75-b-PAaU12 | 75 | 12 | 20,100 | 1.20 |
| PAMPS75-b-PAaU28 | 75 | 28 | 24,300 | 1.25 |
| PAMPS75-b-PAaU39 | 75 | 39 | 27,300 | 1.28 |
Functionalization of Polymeric Materials
The incorporation of sulfonate-containing monomers is a powerful strategy for functionalizing polymers, modifying their bulk and surface properties to suit specific applications.
Structure-Property Relationships in Sodium 1-Propanesulfonate-Containing Polymers
The relationship between the molecular structure of polymers containing sulfonate groups and their macroscopic properties is a key area of research. The inclusion of the bulky and ionic AMPS monomer into a polymer backbone significantly influences its behavior.
Swelling and Mechanical Properties: In hydrogels, an increased concentration of AMPS leads to a higher swelling index due to greater electrostatic repulsion. mdpi.com However, the bulky side chains can also affect the polymer network's flexibility and mechanical strength. The choice of comonomers and the cross-linking density are critical factors that must be balanced to achieve both high water content and desired mechanical integrity. rsc.org
Self-Assembly: In amphiphilic block copolymers, the relative lengths of the hydrophilic PAMPS block and the hydrophobic block dictate the morphology of the resulting self-assembled nanostructures (e.g., spheres, cylinders, or vesicles). nih.gov A longer PAMPS block generally leads to a more stable colloidal suspension and can influence the curvature of the micellar interface.
Thermal Stability: Polymers containing sulfonate groups, such as poly(sodium p-styrenesulfonate), often exhibit excellent thermal stability, which is an attractive property for materials used in demanding environments. chemicalbook.com The strong ionic interactions within the polymer matrix contribute to this stability.
Understanding these structure-property relationships allows for the rational design of new polymeric materials with tailored functionalities for advanced applications in medicine, materials science, and engineering. nih.gov
Biochemical and Biophysical Investigations of Sodium 1 Propanesulfonate
Protein and Enzyme Stabilization Studies
Sodium 1-propanesulfonate (B8565668) is recognized for its utility in the stabilization of proteins and enzymes, a critical aspect of maintaining their structural integrity and biological activity during storage, purification, and in assay conditions. Its role as a stabilizer stems from its amphiphilic nature, possessing both a charged, hydrophilic sulfonate group and a short, hydrophobic propyl chain. This structure allows it to interact with proteins in a manner that can prevent aggregation and denaturation.
The stabilizing effect of salts on proteins can often be understood in the context of the Hofmeister series, which ranks ions based on their ability to stabilize protein structure. nih.gov While simple salts like sodium sulfate (B86663) are known to be highly stabilizing, alkylsulfonates such as sodium 1-propanesulfonate introduce a hydrophobic component. nih.govnih.gov This allows for more specific interactions with protein surfaces, contributing to stability by mechanisms that go beyond simple ionic strength effects. These compounds can shield hydrophobic patches on protein surfaces, preventing the protein-protein interactions that lead to aggregation. sigmaaldrich.com Furthermore, the addition of various additives, including surfactants and other small molecules, is a common strategy to overcome the inherent instability of many therapeutic and research-grade proteins. nih.govpatsnap.com
Mechanism of Protein Solubilization without Denaturation
A key advantage of this compound and related compounds in biochemical applications is their ability to solubilize proteins and protein aggregates, such as inclusion bodies, without causing irreversible denaturation. tudublin.ieresearchgate.net The mechanism is distinct from that of harsh denaturants like urea (B33335) or guanidine (B92328) hydrochloride.
The solubilizing action of this compound is primarily driven by its surfactant-like properties. nih.gov The process can be understood through a multi-phase interaction model:
Electrostatic and Hydrophobic Binding: Individual this compound molecules bind to the protein. The negatively charged sulfonate head interacts with positively charged amino acid residues on the protein surface, while the propyl tail engages with exposed hydrophobic patches. nih.gov
Disruption of Aggregates: By coating the surfaces of protein molecules, especially in aggregated forms like inclusion bodies, the compound disrupts the intermolecular hydrophobic and electrostatic interactions that hold the aggregates together. tudublin.ie
Enhanced Hydration and Solubilization: The hydrophilic sulfonate group, now associated with the protein surface, increases the protein's interaction with the aqueous solvent, effectively creating a more stable hydration shell and promoting solubilization. sigmaaldrich.com
Unlike strong detergents such as Sodium Dodecyl Sulfate (SDS), the short propyl chain of this compound is less disruptive to the protein's tertiary structure. It can shield hydrophobic regions from the aqueous environment without providing a sufficiently large hydrophobic environment to induce complete unfolding. nih.govsigmaaldrich.com This allows for the recovery of soluble, and often active, protein from previously insoluble fractions. Structurally similar compounds, like 3-(1-pyridinio)-1-propanesulfonate, have been specifically noted for their role as mild solubilizing agents that limit re-aggregation during protein refolding processes. tudublin.ie
Enhancing Assay Performance and Reliability
The inclusion of this compound in biochemical assays can lead to significant improvements in performance and reliability. Its stabilizing and solubilizing properties help to maintain the functionality of enzymes and other proteins, ensuring consistent activity over the course of an experiment.
One primary benefit is the prevention of non-specific adsorption of proteins to the surfaces of assay plates (e.g., microtiter plates) and other labware. As a surface-active agent, this compound competes with proteins for binding to these surfaces, thereby keeping the protein of interest in solution and available for the reaction. sigmaaldrich.com This reduction in sample loss leads to more accurate and reproducible results.
Furthermore, by preventing protein aggregation in the assay buffer, it ensures that the protein is in a monomeric and active state. sigmaaldrich.com This is critical for kinetic studies and binding assays where aggregation can lead to artifacts and incorrect measurements. The use of sulfonate-containing compounds is common in various biochemical contexts for these reasons. For instance, the zwitterionic sulfonate buffer MOPS is used in protein electrophoresis, and the propanesulfonate derivative CHAPS is used as a non-denaturing detergent for solubilizing membrane proteins. mdpi.commdpi.com A study investigating the enzyme methyl-coenzyme M reductase also utilized this compound, indicating its utility in specific enzymatic assays. sigmaaldrich.com
| Parameter | Problem without Additive | Improvement with this compound | Underlying Mechanism |
|---|---|---|---|
| Assay Sensitivity | Reduced signal due to enzyme/antibody inactivation or loss. | Signal is maintained or enhanced. | Stabilization of protein structure; prevention of adsorption to surfaces. sigmaaldrich.com |
| Reproducibility | High well-to-well variability. | Lower coefficient of variation (CV) between replicates. | Minimization of random protein aggregation and surface binding. |
| Accuracy | Inaccurate kinetic or binding constants due to protein aggregation. | More reliable measurement of biological activity. | Maintenance of the protein in its active, monomeric state. |
Application in Protein Purification Processes
This compound serves as a valuable additive in various stages of protein purification. libretexts.orgsjsu.edu Its primary role is to improve the recovery and purity of the target protein by enhancing its solubility and preventing aggregation during extraction, chromatography, and refolding steps.
During the initial extraction and lysis of cells, the addition of this compound to the lysis buffer can help solubilize proteins, including those that might otherwise remain in the insoluble fraction. This is particularly relevant for recombinant proteins expressed in systems like E. coli, which frequently form insoluble inclusion bodies. tudublin.ie
In chromatographic techniques, it can be included as a mobile phase additive.
Size Exclusion Chromatography (SEC): It helps prevent non-specific hydrophobic interactions between proteins and the chromatography matrix, leading to more accurate separation based on hydrodynamic radius.
Ion Exchange Chromatography (IEX): While its ionic nature can influence binding, its primary benefit is in keeping the target protein soluble as the salt concentration is varied during elution.
Hydrophobic Interaction Chromatography (HIC): It can be used as a mild agent to elute proteins from the column, modulating the hydrophobic interactions.
A critical application is in the refolding of denatured proteins purified from inclusion bodies. After solubilizing the protein with strong denaturants, the sample is diluted into a refolding buffer. The inclusion of additives like 3-(1-pyridinio)-1-propanesulfonate, a related compound, has been shown to limit the re-aggregation of proteins as they attempt to regain their native conformation. tudublin.ie this compound can function similarly by shielding the exposed hydrophobic cores of refolding intermediates, favoring correct intramolecular folding over intermolecular aggregation.
Role as a Buffer in Biochemical Assays
While compounds containing propanesulfonic acid moieties are common in biochemistry, it is crucial to distinguish their different roles. Zwitterionic N-substituted aminosulfonic acids, such as MOPS (3-(N-morpholino)propanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), are widely used as "Good's buffers". mdpi.comitwreagents.com These molecules contain both an acidic sulfonic acid group and a basic amino group, which gives them buffering capacity in the physiological pH range of 6 to 8. itwreagents.com
In contrast, this compound is the sodium salt of 1-propanesulfonic acid. 1-Propanesulfonic acid is a strong acid, meaning it fully dissociates in water. Consequently, its conjugate base, the 1-propanesulfonate anion, has no significant affinity for protons in aqueous solution and does not possess buffering capacity in the pH range relevant to most biochemical assays. unc.edu Therefore, this compound is not used as a pH-buffering agent. Its utility in biochemical assays is derived from its properties as a mild surfactant and protein stabilizer, not as a component of a pH buffer system. sigmaaldrich.com
| Compound | Chemical Nature | Primary Function | Buffering Capacity (pH 6-8) |
|---|---|---|---|
| This compound | Salt of a strong acid | Stabilizer, mild surfactant, solubilizing agent | No |
| MOPS (3-(N-morpholino)propanesulfonic acid) | Zwitterionic (sulfonic acid and morpholino amine) | pH Buffer | Yes (pKa ≈ 7.14) itwreagents.com |
| HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) | Zwitterionic (sulfonic acid and piperazine (B1678402) amine) | pH Buffer | Yes (pKa ≈ 7.48) itwreagents.com |
Interactions with Biological Macromolecules and Cellular Components
The biochemical effects of this compound are dictated by its molecular interactions with macromolecules like proteins and nucleic acids, and with larger cellular structures such as membranes. nih.gov The molecule's dual nature—a polar, negatively charged head and a nonpolar tail—governs these interactions.
The interaction with proteins is the most studied. It is driven by a combination of forces:
Electrostatic Interactions: The negatively charged sulfonate group (–SO₃⁻) can form salt bridges with positively charged amino acid residues on the protein surface, such as lysine (B10760008) (Lys) and arginine (Arg). nih.gov
Hydrophobic Interactions: The three-carbon propyl chain can interact with nonpolar, hydrophobic patches on the protein's surface. These patches are often composed of residues like leucine (B10760876) (Leu), isoleucine (Ile), valine (Val), and phenylalanine (Phe). nih.gov
These interactions allow this compound to act as a "molecular shield," preventing aggregation by masking sticky hydrophobic patches and reducing unfavorable interactions with the solvent. sigmaaldrich.com
Interactions with cellular components, such as the plasma membrane, are also plausible. The cell membrane is a lipid bilayer with a hydrophilic exterior and a hydrophobic interior. nih.gov Anionic surfactants can interact with the positively charged or polar head groups of membrane lipids. The propyl chain could intercalate shallowly into the hydrophobic core of the bilayer. However, due to its short chain length, this compound is not a potent membrane-disrupting detergent. Its interactions are likely to be transient and confined to the membrane surface rather than causing solubilization or lysis, unless used at very high concentrations.
Environmental Research and Degradation Pathways of Sodium 1 Propanesulfonate
Investigation of Biodegradability Mechanisms
The biodegradability of Sodium 1-Propanesulfonate (B8565668), a short-chain alkyl sulfonate, is primarily governed by microbial activity. While specific studies focusing solely on Sodium 1-Propanesulfonate are limited, the broader understanding of alkyl sulfonate degradation provides significant insights. The primary mechanism for the aerobic biodegradation of linear alkyl sulfonates (LAS) involves an initial attack on the alkyl chain. nih.govhibiscuspublisher.com
Microorganisms, particularly bacteria, are the principal agents responsible for the breakdown of these surfactants. hibiscuspublisher.com The process typically begins with the oxidation of the terminal methyl group of the alkyl chain (ω-oxidation), followed by the sequential shortening of the chain through β-oxidation. nih.govhibiscuspublisher.com This metabolic pathway progressively breaks down the hydrocarbon chain, leading to the formation of sulfophenyl carboxylates (SPCs) of varying chain lengths. nih.govresearchgate.net The ultimate fate of the sulfonate group is desulfonation, where it is cleaved from the aromatic ring, releasing sulfite (B76179), which can be further oxidized to sulfate (B86663) in the environment. hibiscuspublisher.com
Several bacterial species have been identified as capable of degrading sulfonated surfactants. For instance, Pseudomonas sp. is noted for its efficiency in biodegrading Sodium Dodecyl Sulfate (SDS), a related anionic surfactant. ijnrd.org The biodegradation process is initiated by enzymes such as alkyl sulfatases, which hydrolyze the sulfate ester bond. ijnrd.org For LAS, complete mineralization to carbon dioxide, water, and inorganic salts is the desired endpoint of biodegradation. hibiscuspublisher.com
The rate and extent of biodegradation can be influenced by environmental factors such as temperature. Studies on LAS have shown that the degradation process is significantly inhibited at lower temperatures, indicating a clear seasonal component to its environmental persistence. nih.govresearchgate.net The presence of an adapted microbial inoculum can also kinetically enhance the degradation process. nih.govresearchgate.net
Table 1: Key Microbial Degradation Pathways for Alkyl Sulfonates
| Pathway | Description | Key Intermediates | References |
|---|---|---|---|
| ω-Oxidation | Initial oxidation of the terminal methyl group of the alkyl chain. | Long-chain sulfophenyl carboxylates | nih.govhibiscuspublisher.com |
| β-Oxidation | Sequential shortening of the alkyl chain by two carbon units. | Shorter-chain sulfophenyl carboxylates | nih.govhibiscuspublisher.com |
| α-Oxidation | Removal of one carbon atom at a time from the alkyl chain, particularly for branched chains. | Various carboxylated intermediates | nih.govhibiscuspublisher.com |
| Desulfonation | Cleavage of the sulfonate group from the aromatic ring. | Sulfite, Sulfate | hibiscuspublisher.com |
Pathways of Environmental Transformation and Fate in Aqueous Systems
The environmental transformation and fate of this compound in aqueous systems are influenced by a combination of biotic and abiotic processes. As a short-chain sulfonate, its behavior can be inferred from studies on similar compounds.
Biodegradation in Aqueous Environments:
In aqueous systems such as seawater, the aerobic biodegradation of linear alkylbenzene sulfonates has been shown to be complete, with over 99% removal observed in studies. nih.govresearchgate.net The primary degradation pathway involves the formation and subsequent degradation of sulfophenylcarboxylic acids (SPCs). nih.govresearchgate.net The complete disappearance of these intermediates indicates that the ultimate degradation of the parent compound is achieved under aerobic conditions. nih.govresearchgate.net
Sorption and Mobility:
The sorption behavior of short-chain sulfonates is a critical factor in their environmental fate. Compared to their long-chain counterparts, short-chain per- and polyfluoroalkyl substances (PFAS), which share some structural similarities with alkyl sulfonates, exhibit greater mobility in the environment. mdpi.com This is attributed to their lower tendency to sorb to soil and sediment. mdpi.comrsc.org The organic carbon-normalized equilibrium sorption coefficient (Koc) for short-chain PFAS has been observed to be lower than what would be predicted based on the trends seen with long-chain PFAS. mdpi.comresearchgate.net This suggests that this compound is likely to be relatively mobile in aqueous systems, with a lower potential for accumulation in sediments compared to longer-chain sulfonates.
Abiotic Degradation:
Abiotic degradation pathways, such as hydrolysis and photolysis, are generally not considered significant transformation routes for simple alkyl sulfonates under typical environmental conditions. The carbon-sulfur bond in sulfonates is relatively stable. While some complex sulfonated compounds may undergo photolysis, there is little evidence to suggest that this is a major degradation pathway for this compound in the absence of photosensitizers.
The persistence of some sulfonated compounds, such as perfluorooctane (B1214571) sulfonic acid (PFOS), in aquatic systems highlights the resistance of the sulfonate group to degradation under certain conditions. nih.gov However, the shorter, non-fluorinated alkyl chain of this compound makes it more susceptible to microbial attack compared to highly persistent fluorinated compounds.
Role in Wastewater Treatment Processes: Mechanistic Insights
The primary mechanism for the removal of biodegradable sulfonates in conventional activated sludge WWTPs is microbial degradation. nih.gov Anionic surfactants like LAS are effectively biodegraded, with removal efficiencies often exceeding 90%. nih.gov The process involves the sorption of the surfactant onto the activated sludge floc, where it becomes available for microbial breakdown. The biodegradation pathways are consistent with those described in section 10.1, involving oxidation of the alkyl chain and eventual desulfonation.
The efficiency of removal in a WWTP is dependent on operational parameters such as sludge retention time, temperature, and the composition of the microbial community. For LAS, a significant portion is biodegraded, while a smaller fraction is removed through sorption to the sludge. nih.gov Given its short alkyl chain and likely high water solubility, this compound is expected to be readily biodegradable in an activated sludge system.
Environmental Monitoring and Detection Methodologies for Sulfonates
A variety of analytical methods are available for the environmental monitoring and detection of sulfonates in aqueous samples. The choice of method often depends on the specific sulfonate, the required detection limit, and the complexity of the sample matrix.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) is a widely used technique for the analysis of sulfonates in environmental samples. nih.govnih.gov This method offers high selectivity and sensitivity, allowing for the detection of trace levels of these compounds. nih.gov Solid-phase extraction (SPE) is commonly employed as a pre-concentration and sample clean-up step prior to LC-MS analysis to remove interfering substances and improve detection limits. nih.gov
Gas Chromatography (GC) can also be used for the analysis of some sulfonates, though it often requires a derivatization step to convert the non-volatile sulfonates into more volatile forms suitable for GC analysis. env.go.jp
Capillary Electrophoresis:
Capillary electrophoresis (CE) is another technique that has been successfully applied to the separation and determination of aromatic sulfonates in water samples. hibiscuspublisher.com This method can be combined with SPE for sample enrichment, achieving low microgram-per-liter detection limits. hibiscuspublisher.com
Spectrophotometric Methods:
While less specific than chromatographic methods, spectrophotometric techniques can be used for the determination of total anionic surfactants. These methods are often used for screening purposes.
Sample Preparation:
Effective sample preparation is crucial for the accurate determination of sulfonates in environmental matrices. This typically involves extraction from the sample matrix (e.g., water, sediment), followed by clean-up and concentration steps. nih.govenv.go.jp
Table 2: Common Analytical Techniques for Sulfonate Detection
| Technique | Abbreviation | Typical Use | References |
|---|---|---|---|
| High-Performance Liquid Chromatography-Mass Spectrometry | HPLC-MS | Quantification of specific sulfonates at trace levels | nih.govnih.gov |
| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile or derivatized sulfonates | nih.govenv.go.jp |
| Capillary Electrophoresis | CE | Separation and quantification of aromatic sulfonates | hibiscuspublisher.com |
| Solid-Phase Extraction | SPE | Sample pre-concentration and clean-up | nih.gov |
Q & A
Q. What are the key physicochemical properties of Sodium 1-Propanesulfonate relevant to experimental design?
this compound (C₃H₇NaO₃S, MW 146.14) is characterized by a melting point of 255°C and high water solubility. Its sulfonate group confers strong ionic character, making it suitable for ion-pair chromatography and buffer systems. Researchers should verify purity (≥98% by titration or HPLC) and stability under experimental conditions (e.g., pH, temperature) to ensure reproducibility .
Q. How is this compound synthesized, and what factors influence yield?
Two primary routes are documented:
- Route 1 : Reacting 1-iodopropane with sodium sulfite under alkaline conditions.
- Route 2 : Hydrolysis of propylsulfonyl chloride followed by neutralization with NaOH. Yield optimization requires controlling reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for Route 1), and purification via recrystallization. Impurities (e.g., unreacted sulfite) can be quantified via ion chromatography .
Q. What methodological considerations are critical for using this compound in ion-pair chromatography?
- Concentration : 5–20 mM in mobile phases to balance analyte retention and column pressure.
- pH : Maintain pH 2.5–7.0 to ensure sulfonate ionization without degrading silica-based columns.
- Compatibility : Avoid divalent cations (e.g., Ca²⁺) to prevent precipitation. Validate methods using USP-grade reagents to meet pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound under non-aqueous conditions?
Discrepancies often arise from solvent polarity and trace moisture. For non-aqueous applications (e.g., organic synthesis):
- Conduct Karl Fischer titration to quantify water content in solvents.
- Use co-solvents like DMSO or DMF to enhance solubility.
- Compare DSC (Differential Scanning Calorimetry) thermograms to identify polymorphic forms affecting solubility .
Q. What strategies optimize this compound’s role in stabilizing labile biomolecules during electrophoresis?
- Concentration gradient : Test 0.1–1.0% (w/v) in denaturing PAGE to minimize protein aggregation.
- Buffer system : Combine with Tris-HCl (pH 8.8) and SDS for uniform charge masking.
- Validation : Use MALDI-TOF to confirm biomolecule integrity post-electrophoresis. Contradictory results may stem from batch-to-batch reagent variability; always include internal controls .
Q. How can computational modeling predict this compound’s interactions in novel catalytic systems?
- Molecular dynamics (MD) : Simulate sulfonate group interactions with metal catalysts (e.g., Pd, Ru) to predict binding affinities.
- DFT calculations : Analyze charge distribution to optimize ion-pair formation in solvent matrices.
- Experimental correlation : Validate models using NMR titration or isothermal titration calorimetry (ITC) .
Q. What experimental designs address challenges in scaling up this compound-based reactions for green chemistry applications?
- Solvent selection : Prioritize water or ethanol to reduce environmental impact.
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer.
- Lifecycle analysis (LCA) : Quantify waste generation and energy use compared to traditional sulfonating agents (e.g., p-toluenesulfonic acid) .
Methodological Tables
Q. Table 1. Synthesis Route Comparison for this compound
| Route | Starting Material | Yield (%) | Purity (%) | Key Limitation |
|---|---|---|---|---|
| 1 | 1-Iodopropane | 75–85 | 98 | Iodide byproduct removal |
| 2 | Propylsulfonyl Cl | 80–90 | 99 | Requires anhydrous conditions |
Q. Table 2. Ion-Pair Chromatography Optimization Parameters
| Parameter | Optimal Range | Analytical Impact |
|---|---|---|
| Reagent Concentration | 5–20 mM | Higher retention at >15 mM, but increases backpressure |
| Mobile Phase pH | 3.0–6.5 | Column degradation at extremes |
| Temperature | 25–40°C | Affects retention time reproducibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
